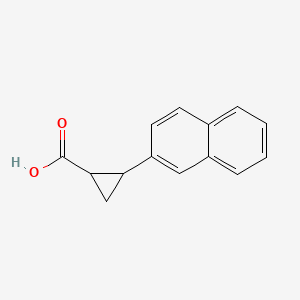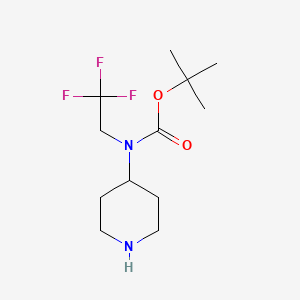
tert-butyl N-(piperidin-4-yl)-N-(2,2,2-trifluoroethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-(piperidin-4-yl)-N-(2,2,2-trifluoroethyl)carbamate (TBNPC) is an organic compound used in the synthesis of numerous pharmaceuticals. The compound is a versatile reagent and has been used in a variety of applications, including organic synthesis, pharmaceutical research, and biochemistry. TBNPC has been used in the synthesis of drugs such as antifungals, antibiotics, and anti-inflammatory agents. Additionally, the compound has been used in the development of new drugs and other compounds.
Mecanismo De Acción
Tert-butyl N-(piperidin-4-yl)-N-(2,2,2-trifluoroethyl)carbamate acts as a reagent in the synthesis of various compounds. The compound reacts with piperidine to form the intermediate trifluoroacetamide, which is then reacted with tert-butyl bromide to form this compound. The compound also reacts with 2,2,2-trifluoroethyl trifluoroacetate to form this compound.
Biochemical and Physiological Effects
This compound has been used in the synthesis of various drugs and compounds, but its biochemical and physiological effects are not well understood. It is known that the compound can react with piperidine and other compounds to form various products, but its effects on the body are not known.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl N-(piperidin-4-yl)-N-(2,2,2-trifluoroethyl)carbamate has a number of advantages for use in laboratory experiments. The compound is highly stable and can be stored for long periods of time. Additionally, the compound is relatively inexpensive and easy to obtain. The compound is also highly reactive, making it suitable for use in a variety of reactions. However, the compound is also toxic and must be handled with care.
Direcciones Futuras
There are a number of potential future directions for the use of tert-butyl N-(piperidin-4-yl)-N-(2,2,2-trifluoroethyl)carbamate. The compound could be used in the synthesis of new drugs and other compounds. Additionally, the compound could be used in the development of new peptides and other small molecules. Additionally, the compound could be used in the synthesis of various polymers and other materials. Finally, the compound could be used in the development of new catalysts and other chemical reagents.
Métodos De Síntesis
Tert-butyl N-(piperidin-4-yl)-N-(2,2,2-trifluoroethyl)carbamate can be synthesized by a variety of methods, including the reaction of piperidine with trifluoroacetic anhydride and the reaction of piperidine with 2,2,2-trifluoroethyl trifluoroacetate. In the first method, piperidine is reacted with trifluoroacetic anhydride to form the intermediate trifluoroacetamide, which is then reacted with tert-butyl bromide to form this compound. In the second method, piperidine is reacted with 2,2,2-trifluoroethyl trifluoroacetate to form this compound.
Aplicaciones Científicas De Investigación
Tert-butyl N-(piperidin-4-yl)-N-(2,2,2-trifluoroethyl)carbamate has been used in a variety of scientific research applications. The compound has been used in the synthesis of drugs, such as antifungals, antibiotics, and anti-inflammatory agents. It has also been used in the development of new drugs and other compounds. Additionally, the compound has been used in the synthesis of peptides and other small molecules.
Propiedades
IUPAC Name |
tert-butyl N-piperidin-4-yl-N-(2,2,2-trifluoroethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21F3N2O2/c1-11(2,3)19-10(18)17(8-12(13,14)15)9-4-6-16-7-5-9/h9,16H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVUMIIPNDZLAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC(F)(F)F)C1CCNCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(aminomethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B6144225.png)
![[3-(methanesulfonylmethyl)phenyl]methanamine](/img/structure/B6144232.png)
![3-methyl-1-(2-methylpropyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B6144238.png)
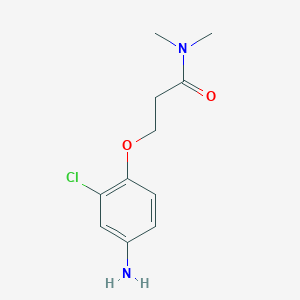

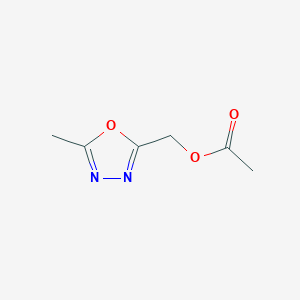
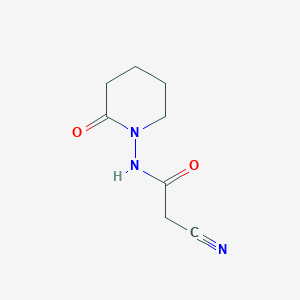
![(1R,5S,6S)-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B6144268.png)


![{4-[3-(4-chlorophenoxy)propoxy]phenyl}methanamine](/img/structure/B6144288.png)
![tert-butyl 4-{[(oxolan-2-yl)methyl]amino}piperidine-1-carboxylate](/img/structure/B6144308.png)
![2-amino-N-[2-(propan-2-yl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B6144314.png)
